3,4-dihydro-2H-pyran-5-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDODVJRGDJKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=COC1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Dihydro 2h Pyran 5 Carboxamide and Its Derivatives
Direct Synthetic Routes
Direct synthetic routes to the 3,4-dihydro-2H-pyran core often involve the strategic cyclization of acyclic precursors. These methods are valued for their efficiency in building the heterocyclic ring in a single, often high-yield, transformation.
Approaches from 4-Oxoalkane-1,1,2,2-tetracarbonitriles and Aldehydes
A notable and efficient method for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes in an acidic medium. nih.govsemanticscholar.org These tetracarbonitrile precursors are themselves readily available as adducts of tetracyanoethylene (B109619) (TCNE) and ketones. nih.gov The reaction proceeds in the presence of hydrochloric acid to yield 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides in good yields, typically ranging from 57% to 69%. nih.govsemanticscholar.org
A key feature of this transformation is the unusual quasi-hydrolysis of one of the cyano groups at the C4 position to a carboxamide group, which occurs in the course of the regio- and diastereoselective reaction. nih.govsemanticscholar.org This method allows for significant variability in the substituents at the 2-, 5-, and 6-positions of the pyran ring by choosing different starting aldehydes and ketones. semanticscholar.org
The following table summarizes the synthesis of various 3,4-dihydro-2H-pyran-4-carboxamide derivatives using this approach. semanticscholar.org
| Entry | R¹ | R² | Aldehyde (R³) | Product | Yield (%) |
| 1 | CH₃ | CH₃ | C₆H₅CHO | 2a | 65 |
| 2 | CH₃ | CH₃ | 4-CH₃C₆H₄CHO | 2b | 69 |
| 3 | CH₃ | CH₃ | 4-CH₃OC₆H₄CHO | 2c | 61 |
| 4 | CH₃ | CH₃ | 4-ClC₆H₄CHO | 2d | 68 |
| 5 | CH₃ | CH₃ | 4-BrC₆H₄CHO | 2e | 66 |
| 6 | CH₃ | CH₃ | C₄H₈O | 2f | 57 |
| 7 | -(CH₂)₄- | C₆H₅CHO | 2g | 63 | |
| 8 | -(CH₂)₄- | 4-CH₃C₆H₄CHO | 2h | 67 | |
| 9 | -(CH₂)₄- | 4-CH₃OC₆H₄CHO | 2i | 62 | |
| 10 | -(CH₂)₄- | 4-ClC₆H₄CHO | 2j | 65 |
Regioselective and Diastereoselective Synthesis
The synthesis of 3,4-dihydro-2H-pyrans from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes is characterized by a high degree of regio- and diastereoselectivity. nih.govsemanticscholar.org The reaction consistently produces a single diastereomer of the 3,4-dihydro-2H-pyran-4-carboxamides. semanticscholar.org X-ray diffraction studies have confirmed the trans configuration of the substituents at the asymmetric C2 and C4 atoms of the pyran ring. semanticscholar.org This stereochemical outcome is a significant advantage of this synthetic route, providing access to stereochemically defined dihydropyran structures.
Catalytic Synthesis Approaches
Catalytic methods offer powerful alternatives for the synthesis of dihydropyrans, often providing access to chiral compounds with high enantioselectivity. These approaches include organocatalysis, biocatalysis, and transition metal catalysis.
N-Heterocyclic Carbene (NHC) Organocatalysis in Dihydropyranone Synthesis
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a variety of chemical transformations, including the synthesis of 3,4-dihydropyran-2-ones. nih.gov NHCs, typically generated in situ from the deprotonation of imidazolium (B1220033) or triazolium salts, can activate aldehydes through the formation of a Breslow intermediate. nih.govnih.gov This reactivity, known as umpolung (polarity inversion), allows for the construction of complex molecules. youtube.com
In the context of dihydropyranone synthesis, NHCs catalyze the annulation of α,β-unsaturated aldehydes with various partners. nih.gov For example, an NHC-catalyzed azolium-enolate cascade reaction has been used to produce tetrasubstituted tetralines containing four contiguous stereocenters, showcasing the power of this methodology for creating complex, stereodefined structures. nih.gov The versatility of NHCs stems from the ability to modulate their stereoelectronic properties by modifying the substituents on the heterocyclic ring. nih.gov
NHC-catalyzed reactions can also be rendered enantioselective by using chiral NHC precatalysts. nih.gov By selecting an appropriate chiral triazolium salt precatalyst, it is possible to obtain dihydropyranone products with high enantiomeric excess. nih.gov Interestingly, both enantiomers of the product can often be accessed by using NHCs with the same absolute configuration but different stereodirecting substituents. nih.gov
Enzyme-Catalyzed Kinetic Resolution for Chiral Dihydropyrans
Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure chiral compounds, including precursors to dihydropyrans. wikipedia.org This technique relies on the differential reaction rates of enantiomers with an enzyme. wikipedia.org For instance, the kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran has been achieved using porcine pancreatic lipase (B570770) (PPL). nih.gov This enzymatic hydrolysis selectively acts on one enantiomer, allowing for the separation of the unreacted enantiomer with high optical purity. nih.govnih.gov The resulting enantiopure (R)-2-hydroxymethyl-3,4-dihydro-2H-pyran can then be oxidized to the corresponding (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a key intermediate for further synthesis. nih.govnih.gov
Another example involves the use of phosphotriesterase (PTE) from Pseudomonas diminuta and its engineered variants for the stereoselective hydrolysis of chiral phosphoramidate (B1195095) precursors. nih.govnih.gov While not directly producing dihydropyrans, this methodology highlights the potential of enzyme evolution to create highly selective catalysts for resolving chiral building blocks that can be used in their synthesis. nih.govnih.gov Different PTE variants can exhibit opposite stereopreferences, allowing for the isolation of either enantiomer of the precursor. nih.govnih.gov
| Enzyme Variant | Preferred Isomer | Selectivity (kcat/KM ratio) | Reference |
| Wild-Type PTE | Rₚ | 6:1 | nih.gov |
| G60A-PTE | Rₚ | 170:1 | nih.gov |
| In1W-PTE | Sₚ | 1400:1 | nih.gov |
Transition Metal-Catalyzed Processes (e.g., Palladium)
Palladium catalysis has been successfully employed in the synthesis and functionalization of dihydropyran systems. A palladium(II)-catalyzed direct alkenylation of dihydropyranones has been developed, allowing for the coupling of various substituted dihydropyranones with acrylates to afford the corresponding alkenylated products in reasonable yields. rsc.org This reaction is proposed to proceed through a Pd(0)/Pd(II) catalytic cycle. rsc.org
Furthermore, palladium-catalyzed reactions have been utilized to construct the tetrahydropyran (B127337) ring itself. organic-chemistry.org For example, palladium-catalyzed oxidative Heck redox-relay strategies can be used to synthesize 2,6-trans-tetrahydropyrans with high stereoselectivity. acs.org While this example leads to a tetrahydropyran, the underlying principles of palladium-catalyzed cyclization are relevant to the broader synthesis of pyran-containing heterocycles. These methods often involve the cyclization of alkynols, where the reactivity of the arylpalladium intermediate can be tuned to favor either 5-exo or 6-endo cyclization pathways. organic-chemistry.org Palladium-catalyzed carbonylation reactions are also a versatile tool for synthesizing esters and other carbonyl compounds, which can be precursors to or derivatives of dihydropyran systems. nih.gov
Multicomponent Reactions for Dihydropyran Systems
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like dihydropyran systems. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants.
A notable four-component reaction has been developed for the synthesis of structurally diverse 3,4-dihydro-2H-pyrans. acs.org This method involves the reaction of arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones. acs.org The selection of the cyclic 1,3-diketone is crucial as it determines whether the final product is a dihydropyran or a dihydropyridinone derivative. acs.org The key mechanistic step is believed to be a Michael addition of an in situ-formed enamino ester to an arylidine cyclic 1,3-diketone. acs.org
Another example of a multicomponent approach involves the reaction of an aldehyde, malononitrile, and a dimedone or cyclohexanedione in the presence of a catalyst. nih.gov The proposed mechanism for this transformation begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition with the cyclohexanedione and subsequent cyclization to yield the 4H-pyran scaffold. nih.gov Various catalysts, including bimetallic and nanocomposite materials, have been shown to be effective, often providing excellent yields in short reaction times. nih.gov
The use of ionic liquids as reaction media has also been explored in the multicomponent synthesis of pyran derivatives. nih.gov For instance, a system comprising malononitrile, aromatic aldehydes, and hydroxy methyl pyranone in the presence of an ionic liquid catalyst can produce pyran derivatives in high yields. nih.gov
Transformations from Related Pyran Scaffolds
From 3,4-Dihydro-2H-pyran-5-carbaldehyde Precursors
The transformation of 3,4-dihydro-2H-pyran-5-carbaldehyde (a derivative of 3,4-dihydro-2H-pyran-2-carbaldehyde) into various other functional groups is a key strategy in the synthesis of dihydropyran-containing molecules. For instance, the aldehyde can be converted to a hydroxymethyl, aldehyde, or carboxyl group, which can then be linked to other molecular frameworks. google.com This approach has been utilized in the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists, where a (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde was a key intermediate. nih.gov The synthesis of this specific enantiomer was achieved through the enzymatic kinetic resolution of the corresponding racemic acetoxymethyl derivative. nih.gov The resulting enantiopure alcohol was then oxidized to the desired aldehyde. nih.gov
Quasi-Hydrolysis of Cyano Groups in Pyran Systems
An unusual and efficient method for the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed. nih.govbeilstein-journals.org This approach is based on the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles, which are adducts of tetracyanoethylene and ketones, with aldehydes in an acidic medium. nih.gov A key feature of this transformation is the regiospecific quasi-hydrolysis of a cyano group to a carboxamide group. nih.govbeilstein-journals.org This process is noteworthy for the unexpected resistance of an intermediate imine moiety to hydrolysis under the acidic conditions. nih.gov This method provides a direct route to 3,4-dihydro-2H-pyran-4-carboxamides with high diastereoselectivity. nih.gov
It is important to note that the synthesis of 3,4-dihydro-2H-pyrans bearing a carboxamide group is a less explored area, with limited previously described methods for their preparation from non-pyran starting materials. nih.gov
Polymerization Strategies Involving 3,4-Dihydro-2H-pyran Derivatives
3,4-Dihydro-2H-pyran and its derivatives have potential applications in polymer chemistry. Dihydropyran itself can undergo polymerization, either with itself or in copolymerization with other unsaturated monomers. sigmaaldrich.com One documented application is the stabilization of poly(oxymethylene) polymers. The terminal hydroxyl groups of these polymers can be blocked by reacting them with dihydropyran, which enhances their stability in basic media. sigmaaldrich.com
Chemical Reactivity and Mechanistic Investigations of 3,4 Dihydro 2h Pyran 5 Carboxamide Systems
Reactions of the Carboxamide Functionality
The carboxamide group is a robust functional group, yet it can undergo several key transformations under specific conditions.
Hydrolysis: The carboxamide moiety can be hydrolyzed to the corresponding 3,4-dihydro-2H-pyran-5-carboxylic acid under either acidic or basic conditions, typically requiring heat. This reaction proceeds via nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon for attack by a water molecule. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.
Reduction: The reduction of the carboxamide group to an aminomethyl group requires potent reducing agents. While sodium borohydride (B1222165) (NaBH₄) alone is generally ineffective for reducing amides, its reactivity can be enhanced. masterorganicchemistry.com For instance, activation with triflic anhydride (B1165640) (Tf₂O) followed by reduction with NaBH₄ can effectively reduce amides to amines under mild conditions. organic-chemistry.org Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or high-temperature reductions with NaBH₄ in solvents like diglyme (B29089) can be employed, though these conditions may also affect the dihydropyran ring. masterorganicchemistry.comrsc.org
Dehydration: Although less common, primary amides can be dehydrated to nitriles using strong dehydrating agents. This would yield 3,4-dihydro-2H-pyran-5-carbonitrile.
Reactivity of the Dihydropyran Ring System
The dihydropyran ring, featuring an endocyclic enol ether-like C=C bond conjugated to the carboxamide, is the primary site for many of the molecule's characteristic reactions.
The C=C double bond in 3,4-dihydro-2H-pyran-5-carboxamide is electron-deficient due to conjugation with the electron-withdrawing carboxamide group. This makes the β-carbon (C4) electrophilic and susceptible to conjugate (Michael) addition by a wide range of nucleophiles. wikipedia.org This reactivity pattern is a cornerstone of α,β-unsaturated carbonyl chemistry. rsc.org
Soft nucleophiles, in particular, favor this 1,4-addition pathway. nih.gov Examples from related 5-acyl-dihydropyran systems suggest that various nucleophiles can participate in this reaction. chim.it
| Nucleophile Category | Specific Example | Expected Product |
| C-Nucleophiles | Organometallic reagents (e.g., Grignard, organolithium) | 4-Alkyl-tetrahydropyran-5-carboxamide |
| Enolates (from ketones, esters) | Michael adduct leading to more complex cyclic or acyclic systems | |
| Cyanide (e.g., NaCN) | 4-Cyano-tetrahydropyran-5-carboxamide | |
| N-Nucleophiles | Amines, Hydrazines | 4-Amino-tetrahydropyran-5-carboxamide |
| S-Nucleophiles | Thiols | 4-Thioalkyl-tetrahydropyran-5-carboxamide |
This table presents plausible reactions based on the known reactivity of similar α,β-unsaturated systems.
The double bond of the parent 3,4-dihydropyran is electron-rich and readily undergoes electrophilic addition. sigmaaldrich.comlasalle.edu However, in this compound, the electron-withdrawing effect of the carboxamide group deactivates the double bond towards electrophiles. wikipedia.org While reactions are still possible, they may require more forcing conditions or strong electrophiles.
Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond would be expected to yield a dihalogenated tetrahydropyran (B127337) derivative. The reaction likely proceeds through a cyclic halonium ion intermediate, leading to anti-addition. lasalle.edu
Hydrohalogenation: The addition of hydrogen halides (HX) would proceed via protonation of the double bond to form a carbocation intermediate. According to Markovnikov's rule, the proton would add to the less substituted carbon (C4), but the electronic influence of the oxygen and carboxamide group complicates regioselectivity. The reaction likely leads to a mixture of regioisomers. wikipedia.org
Oxidation: The double bond of the dihydropyran ring can be oxidized. A common method is epoxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. masterorganicchemistry.comwikipedia.org This reaction is stereospecific, with the oxygen atom delivered to one face of the double bond. masterorganicchemistry.com The resulting epoxide is a versatile intermediate for further transformations. Oxidation of dihydropyran with MoO₅·HMPA has also been reported to proceed via an epoxy-ether intermediate. rsc.org
Reduction: The reduction of this compound can target either the C=C double bond or the carboxamide group.
Conjugate Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) can reduce the C=C double bond to yield the saturated tetrahydropyran-5-carboxamide.
Selective Carbonyl Reduction: The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in an alcohol solvent, is known for the selective 1,2-reduction of the carbonyl group in α,β-unsaturated ketones to allylic alcohols. acs.orgtcichemicals.com While amides are less reactive than ketones, a similar principle could potentially be applied to favor reduction of the carbonyl over the double bond under specific conditions. However, the reduction of the amide itself is more likely with stronger reagents as mentioned in section 3.1.
Ring-Opening and Ring-Closing Transformations
Ring-Opening: The dihydropyran ring, particularly being a type of enol ether, is susceptible to cleavage under acidic conditions. wikipedia.org Acid-catalyzed hydrolysis can lead to the opening of the ring to form a δ-hydroxy aldehyde or a related derivative, which may exist in equilibrium with the cyclic hemiacetal. wikipedia.org Studies on 2-aryl-3,4-dihydropyrans have shown that the ring can also be opened by various nucleophiles, a reaction that proceeds through a proposed carbocation intermediate. rsc.orgnih.gov For example, the reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849) can lead to ring opening. chim.it
Ring-Closing: The synthesis of the 3,4-dihydro-2H-pyran ring system is a well-established area of organic chemistry. Hetero-Diels-Alder reactions, involving the [4+2] cycloaddition of an electron-rich alkene with an α,β-unsaturated carbonyl compound, are a common method. organic-chemistry.org Intramolecular cyclizations, such as the acid-catalyzed cyclization of a δ-hydroxy-α,β-unsaturated amide, could also serve as a direct route to the target molecule. The synthesis of related 3,4-dihydro-2H-pyran-4-carboxamides has been achieved through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govsemanticscholar.org
Mechanistic Studies of Reaction Pathways
While specific mechanistic studies on this compound are not widely documented, the reaction pathways can be inferred from well-understood mechanisms for analogous systems.
Mechanism of Michael Addition: The conjugate addition of a nucleophile (Nu⁻) proceeds via a two-step mechanism. The nucleophile attacks the electrophilic β-carbon (C4), pushing the π-electrons through the conjugated system to form a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a solvent or during workup, yields the final saturated product.
Mechanism of Electrophilic Addition (e.g., HBr): The reaction is initiated by the attack of the double bond's π-electrons on the electrophile (H⁺). This forms a carbocation intermediate. The position of the positive charge is influenced by the stability of the resulting carbocation, with resonance effects from the ring oxygen playing a significant role. In the second step, the nucleophile (Br⁻) attacks the carbocation to give the final addition product. wikipedia.org
Mechanism of Acid-Catalyzed Ring Opening: Protonation of the ring oxygen by an acid (H-A) makes it a better leaving group. A nucleophile, such as water, can then attack at the C2 position, leading to the opening of the ring and formation of a δ-hydroxy carbonyl compound after deprotonation. youtube.com
Computational Elucidation of Reaction Mechanisms (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For dihydropyran systems, DFT calculations provide valuable insights into reaction pathways, transition state geometries, and activation energies, thereby explaining observed stereoselectivities and predicting reaction outcomes.
While specific DFT studies on this compound are not extensively documented in the literature, research on analogous dihydropyran derivatives highlights the utility of this approach. For instance, computational studies on the thermal decomposition of various 3,6-dihydro-2H-pyran derivatives have been conducted to understand their stability and reaction kinetics. These studies calculate kinetic and thermodynamic parameters, revealing how substituents on the pyran ring influence the activation free energy of the decomposition process. In one such study, the thermal decomposition of 3,6-dihydro-2H-pyran, 4-methyl-3,6-dihydro-2H-pyran, and 2,6-dimethyl-3,6-dihydro-2H-pyran were examined using the PBE0/6-311+G(d,p) level of theory. The results indicated that methyl substituents, particularly at the 2 and 6 positions, lower the activation energy of the reaction.
In the context of synthetic reactions, DFT calculations have been employed to understand the mechanism of cyclization reactions leading to dihydropyran rings. For example, in copper-catalyzed tandem arylation-cyclization reactions of alkynes, DFT has been used to map out the free energy profiles of different possible reaction pathways. beilstein-journals.org These calculations can help to determine the rate-determining step and rationalize the observed product distribution. beilstein-journals.org For example, in one proposed pathway, the ring formation step was found to have an activation free energy barrier of 22.6 kcal/mol, identifying it as the rate-determining step. beilstein-journals.org In an alternative pathway, the aryl-transfer was calculated to have a lower activation energy of 18.9 kcal/mol, followed by a rapid ring-closing step with an activation barrier of only 6.5 kcal/mol. beilstein-journals.org
A combination of experimental work and DFT calculations has also been used to gain mechanistic insights into the synthesis of substituted pyrans and furans. organic-chemistry.org Such integrated approaches provide a comprehensive understanding of the reaction mechanism. In the silyl-Prins cyclization to form cis-2,6-disubstituted dihydropyrans, DFT calculations using the Amsterdam Density Functional (ADF) software package have been performed. These studies supported the proposed mechanism by showing a low energy barrier for the transition state, calculated to be 2.7 kcal/mol, and helped to explain the high stereoselectivity observed in the reaction.
The table below summarizes representative data from computational studies on related dihydropyran systems, illustrating the type of information that can be obtained through DFT calculations.
| Reaction / System | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Intramolecular Cyclization of Neutral Enamine | DFT | Activation Free Energy | 35.9 | researchgate.net |
| Copper-Catalyzed Arylation-Cyclization (Path A) | DFT | Activation Free Energy (Ring Formation) | 22.6 | beilstein-journals.org |
| Copper-Catalyzed Arylation-Cyclization (Path B) | DFT | Activation Free Energy (Aryl Transfer) | 18.9 | beilstein-journals.org |
| Copper-Catalyzed Arylation-Cyclization (Path B) | DFT | Activation Free Energy (Ring Formation) | 6.5 | beilstein-journals.org |
These examples underscore the potential of DFT calculations to unravel the mechanistic details of reactions involving this compound, guiding future synthetic efforts.
Isotopic Labeling for Pathway Tracking
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or D for H), chemists can follow the labeled atom's position in the products using techniques like mass spectrometry and NMR spectroscopy.
While specific isotopic labeling studies on this compound are not prominently reported, the principles of this method are broadly applicable to understanding its formation and reactivity. For example, in the synthesis of dihydropyran rings, isotopic labeling could be used to determine the origin of specific atoms in the final product. Consider a hypothetical synthesis of a substituted dihydropyran from an aldehyde and a β-keto ester. By labeling the oxygen atom of the aldehyde with ¹⁸O, one could determine if this oxygen is incorporated into the pyran ring or is eliminated as water during the reaction.
The general utility of isotopic labeling in mechanistic studies is well-established. For instance, in the esterification reaction between a carboxylic acid and an alcohol, labeling the oxygen of the alcohol with ¹⁸O has shown that this oxygen becomes the ether oxygen in the ester product, while the oxygen from the carboxylic acid is lost as water. youtube.com This experiment definitively proved the mechanism of Fischer esterification.
In the context of more complex systems, such as the synthesis of pharmaceuticals, isotopic labeling is crucial for understanding metabolic pathways and reaction mechanisms. chemrxiv.org For example, methods for the synthesis of ¹³C-labeled 1,4-dihydropyridines have been developed to facilitate such studies.
A hypothetical application of isotopic labeling to investigate the formation of a substituted 3,4-dihydro-2H-pyran-4-carboxamide from a 4-oxoalkane-1,1,2,2-tetracarbonitrile and an aldehyde in the presence of H₂O could involve the use of H₂¹⁸O. Analysis of the resulting carboxamide product would reveal whether the oxygen atom of the carboxamide group originates from the solvent (water) or from an intramolecular rearrangement. The table below illustrates how isotopic labeling could be used to distinguish between different pathways in this reaction.
| Proposed Pathway | Labeled Reactant | Expected Position of Isotope in Product | Analytical Method |
| Pathway 1: Oxygen from external water | H₂¹⁸O | The oxygen of the carboxamide group is ¹⁸O. | Mass Spectrometry |
| Pathway 2: Intramolecular oxygen transfer | Unlabeled H₂O | The oxygen of the carboxamide group is the natural abundance ¹⁶O. | Mass Spectrometry |
Such experiments, though not yet reported for this specific system, would be invaluable for confirming or refuting proposed reaction mechanisms derived from other lines of evidence.
Investigation of Intermediate Species
The direct detection or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. In the synthesis of complex molecules like substituted 3,4-dihydro-2H-pyran-5-carboxamides, the reaction often proceeds through a series of transient species.
Two potential pathways for the conversion of this bicyclic intermediate to the final 3,4-dihydro-2H-pyran-4-carboxamide product have been put forward. beilstein-journals.org Both pathways commence with the formation of the aforementioned 2,7-dioxabicyclo[3.2.1]octane derivative. beilstein-journals.org In one proposed pathway, an acid-catalyzed addition of water to an imino group is followed by decyclization and dehydration to yield the final product. nih.gov An alternative pathway could also be envisioned. The identification of this bicyclic intermediate, even if it is not isolated, is central to understanding the reaction's stereochemical outcome.
The table below outlines the key species in the proposed reaction pathway for the formation of a related 3,4-dihydro-2H-pyran-4-carboxamide.
| Species | Role in Reaction | Method of Investigation | Reference |
| 4-Oxoalkane-1,1,2,2-tetracarbonitrile | Starting Material | Synthesis and Reactivity Studies | nih.govbeilstein-journals.org |
| Aldehyde | Reactant | Synthesis and Reactivity Studies | nih.govbeilstein-journals.org |
| 2,7-Dioxabicyclo[3.2.1]octane derivative | Key Intermediate | Proposed based on reaction outcome and known reactivity patterns | nih.govbeilstein-journals.org |
| 3,4-Dihydro-2H-pyran-4-carboxamide | Final Product | Isolated and characterized (e.g., by X-ray diffraction) | nih.govsemanticscholar.org |
The study of such intermediates, whether through spectroscopic observation under reaction conditions, trapping experiments, or computational modeling, is a cornerstone of mechanistic organic chemistry and is essential for the rational optimization of synthetic routes to complex heterocyclic systems like this compound.
Advanced Spectroscopic and Structural Elucidation of 3,4 Dihydro 2h Pyran 5 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for elucidating the molecular structure of 3,4-dihydro-2H-pyran-5-carboxamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's structure can be constructed.
Proton NMR (¹H NMR) for Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms. The expected chemical shifts for the protons in the dihydropyran ring and the carboxamide group are influenced by their electronic surroundings, including the electronegativity of the adjacent oxygen atom and the deshielding effect of the double bond and carbonyl group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~3.8 - 4.2 | Triplet |
| H-3 | ~1.9 - 2.3 | Multiplet |
| H-4 | ~2.2 - 2.6 | Multiplet |
| H-6 | ~6.8 - 7.2 | Singlet or narrow multiplet |
| -NH₂ | Variable (broad) | Singlet (broad) |
Note: These are predicted values based on analogous structures. Actual values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.
The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The carbonyl carbon of the carboxamide group is expected to have the most downfield chemical shift due to the strong deshielding effect of the oxygen atom. The sp² carbons of the double bond (C5 and C6) will also appear at a lower field compared to the sp³ hybridized carbons of the saturated portion of the ring (C2, C3, and C4). The carbon adjacent to the ring oxygen (C2) will be shifted further downfield compared to the other saturated carbons.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~65 - 70 |
| C-3 | ~20 - 25 |
| C-4 | ~25 - 30 |
| C-5 | ~140 - 145 |
| C-6 | ~100 - 105 |
| C=O | ~165 - 170 |
Note: These are predicted values based on analogous structures. Actual values may vary.
Two-Dimensional NMR Techniques (e.g., HMBC, HETCOR)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Correlation (HETCOR), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
HETCOR (or HSQC) spectroscopy would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the framework.
HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity across quaternary carbons, such as the carbonyl carbon and the C5 carbon of the pyran ring. For instance, correlations would be expected between the H-6 proton and the C-4, C-5, and carbonyl carbons, as well as between the H-4 protons and the C-5 and C-6 carbons, thus confirming the substitution pattern on the dihydropyran ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis.sigmaaldrich.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₆H₉NO₂), the exact molecular weight is 127.0633 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 127. Subsequent fragmentation would likely involve the loss of the carboxamide group or cleavage of the dihydropyran ring. Common fragmentation pathways could include the loss of the amide radical (•CONH₂) resulting in a fragment at m/z 83, or a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic systems, which would lead to the formation of smaller, stable fragments.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 127 | [M]⁺ (Molecular Ion) |
| 110 | [M - NH₃]⁺ |
| 99 | [M - CO]⁺ |
| 83 | [M - CONH₂]⁺ |
| 55 | Fragments from ring cleavage |
Note: Fragmentation patterns are predictive and can vary based on the ionization method used.
X-ray Crystallography for Solid-State Structure Determination.beilstein-journals.org
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly documented, analysis of a closely related isomer, a diastereomer of a 3,4-dihydro-2H-pyran-4-carboxamide derivative, offers valuable insights. beilstein-journals.org
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification.sigmaaldrich.com
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands:
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide (-NH₂).
C=O stretching: A strong absorption band around 1680-1640 cm⁻¹ due to the carbonyl group of the amide (Amide I band).
N-H bending: A band around 1640-1590 cm⁻¹ (Amide II band).
C=C stretching: A band in the region of 1650-1600 cm⁻¹ for the double bond within the pyran ring.
C-O-C stretching: Strong absorptions in the fingerprint region, typically around 1250-1050 cm⁻¹, corresponding to the ether linkage in the dihydropyran ring.
Raman spectroscopy would provide complementary information, particularly for the C=C double bond, which often gives a strong Raman signal.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| -NH₂ | Asymmetric & Symmetric Stretch | 3400 - 3200 |
| C=O (Amide I) | Stretch | 1680 - 1640 |
| N-H (Amide II) | Bend | 1640 - 1590 |
| C=C | Stretch | 1650 - 1600 |
| C-O-C | Asymmetric & Symmetric Stretch | 1250 - 1050 |
Note: These are characteristic ranges and the exact positions can be influenced by the molecular environment.
In-Depth Computational Analysis of this compound Remains Elusive
Despite a thorough investigation of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available. While computational chemistry is a powerful tool for predicting molecular properties, it appears that this particular molecule has not yet been the subject of dedicated in-silico research according to accessible records.
Computational chemistry, which employs computer simulations to analyze chemical problems, is instrumental in modern chemical research. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deep insights into the electronic structure, stability, and reactivity of molecules. However, the application of these sophisticated techniques to every known chemical compound is not exhaustive.
For many related compounds, such as various pyran and carboxamide derivatives, extensive computational studies have been published. These studies typically explore aspects like molecular geometry, electronic properties, and potential reaction pathways, offering valuable data for fields like drug discovery and materials science. For instance, research on other pyran derivatives has successfully utilized DFT to understand their stability and reactivity patterns. Similarly, computational analyses of various carboxamides have shed light on their biological activities and interaction mechanisms.
The absence of specific computational data for this compound means that a detailed article, as outlined by the user's request, cannot be generated at this time. The creation of scientifically accurate content, including data tables on electronic structure, conformational analysis, and intermolecular interactions, is contingent on the existence of primary research in this specific area.
Further research, potentially involving de novo computational studies by a dedicated research group, would be required to generate the specific data points requested. Until such studies are performed and published, a comprehensive computational profile of this compound remains an open area for scientific inquiry.
Computational Chemistry and Theoretical Studies on 3,4 Dihydro 2h Pyran 5 Carboxamide
Molecular Dynamics (MD) Simulations
Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for probing the dynamic nature and stability of molecules over time. nih.govmdpi.com These simulations model the movement of atoms and molecules, providing critical insights into conformational changes and intermolecular interactions, particularly in a solvent environment, which mimics physiological conditions. undip.ac.idsemanticscholar.org
For analogues of 3,4-dihydro-2H-pyran-5-carboxamide, MD simulations are used to assess stability by monitoring key parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). mdpi.com A stable complex is often indicated by low deviation values (RMSD) over the course of the simulation. undip.ac.id Furthermore, these simulations can elucidate interactions with solvent molecules, such as water. The strength of these interactions, often quantified by interaction energies and the formation of hydrogen bonds, is a significant factor in the compound's stability and solubility. semanticscholar.org
In studies of similar heterocyclic compounds, MD simulations have been run for periods like 10 to 50 nanoseconds to observe conformational behavior. nih.govsemanticscholar.org Analysis of the simulation trajectory reveals how the molecule interacts with its surroundings. For instance, computational studies on 2H-pyran-2-one analogues have quantified interaction energies with water and the average number of hydrogen bonds formed, providing a measure of their stability in an aqueous medium. semanticscholar.org It has been noted that stronger interactions with water can correlate with increased stability.
Table 1: Key Parameters from Molecular Dynamics (MD) Simulations for Assessing Stability
| Parameter | Description | Implication for Stability |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the molecule over time compared to a reference structure. | Lower, stable RMSD values suggest minor conformational changes and higher stability of the molecule's backbone. undip.ac.id |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the molecule. Lower fluctuations in key structural areas indicate greater stability. mdpi.comundip.ac.id |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over time. | A stable Rg value suggests the molecule maintains its overall shape and is not unfolding or undergoing major conformational shifts. nih.gov |
| Interaction Energy | The calculated energy of non-bonded interactions (e.g., with water molecules). | More negative interaction energies typically signify stronger, more favorable interactions, contributing to the stabilization of the compound in the solvent. semanticscholar.org |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the compound and solvent molecules (e.g., water). | A consistent and higher number of hydrogen bonds can indicate greater stability and better solubility in protic solvents. dovepress.com |
This table is a conceptual representation based on standard practices in molecular dynamics simulations as described in the cited literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov This technique is instrumental in medicinal chemistry for predicting the potency of new molecules and optimizing lead compounds, thereby saving resources in the drug discovery process. mdpi.com
The process involves generating various molecular descriptors for a series of analogues and then using statistical methods—such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS)—to build a predictive model. nih.gov These models can be two-dimensional (2D-QSAR), relying on descriptors derived from the 2D structure, or three-dimensional (3D-QSAR), which considers the 3D alignment and interaction fields of the molecules. mdpi.com
For a series of analogues of this compound, a QSAR study would aim to identify the key structural features that influence a particular activity. For example, a study on aryl carboxylic acid amide derivatives highlighted the importance of topological, hydrophobic, and electronic descriptors for predicting inhibitory activity against a specific enzyme. nih.gov 3D-QSAR methods, like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), provide a visual representation of how steric (shape) and electrostatic (charge) fields around the molecule impact its activity. This information can guide the rational design of new, more potent analogues by indicating where to add or modify functional groups.
Table 2: Representative Molecular Descriptors Used in QSAR Modeling
| Descriptor Type | Example Descriptor | Information Encoded |
| Topological | Chi6Chain | Describes molecular size, shape, and degree of branching based on the molecular graph. nih.gov |
| Electronic | T_N_Cl_7 | An atom-centered fragment descriptor that can relate to the electronic environment of specific atoms. |
| Physicochemical | XLogP | Represents the lipophilicity or hydrophobicity of the molecule, crucial for membrane permeability. |
| 3D-MFA Fields | Steric Field | In 3D-QSAR, indicates regions where bulky groups increase or decrease activity. |
| 3D-MFA Fields | Electrostatic Field | In 3D-QSAR, shows where positive or negative potentials are favorable for activity. |
This table is a conceptual representation based on descriptors mentioned in QSAR studies of similar heterocyclic structures.
Predicting Chemical Stability and Degradation Pathways
Computational methods are pivotal in predicting the chemical stability and potential degradation pathways of molecules like this compound, offering insights that complement experimental studies. Density Functional Theory (DFT) is a primary tool for this purpose. bohrium.comnih.gov
DFT calculations can determine various electronic properties that correlate with stability. bohrium.com For instance, calculating the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap can indicate a molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability. bohrium.com Another key parameter is the Bond Dissociation Energy (BDE), which can be calculated to predict the likelihood of specific bonds breaking, such as the cleavage of a hydrogen atom in an autoxidation mechanism. semanticscholar.org Analysis of the Molecular Electrostatic Potential (MEP) can identify electron-rich sites susceptible to electrophilic attack, a common step in degradation. bohrium.com
Theoretical studies on the thermal decomposition of related dihydropyran compounds suggest that they can undergo unimolecular, concerted reactions. mdpi.com For this compound, plausible degradation pathways, especially in acidic conditions, could involve processes like hydrolysis of the amide group or reactions involving the pyran ring itself, such as dehydration or ring-opening. semanticscholar.org Computational modeling of the reaction pathway, including the identification of transition states and calculation of activation energies, can determine the most likely degradation routes under specific conditions. mdpi.com
Table 3: Computational Methods for Predicting Chemical Stability and Degradation
| Computational Method | Parameter Calculated | Application in Stability/Degradation Prediction |
| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts kinetic stability and chemical reactivity. A larger gap suggests higher stability. bohrium.com |
| Density Functional Theory (DFT) | Bond Dissociation Energy (BDE) | Identifies the weakest bonds in the molecule, predicting sites susceptible to cleavage and initiation of degradation (e.g., autoxidation). semanticscholar.org |
| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Maps electron density to identify nucleophilic and electrophilic sites, predicting reactivity towards reagents that could cause degradation. bohrium.com |
| Transition State (TS) Calculation | Activation Energy (Ea) | Determines the energy barrier for a specific reaction pathway. Lower activation energies indicate more favorable degradation routes. mdpi.com |
| Intrinsic Reaction Coordinate (IRC) | Reaction Pathway Analysis | Confirms that a calculated transition state connects the reactant to the desired product, validating a proposed degradation mechanism. mdpi.com |
This table summarizes methods and their applications as described in the cited computational chemistry literature.
Derivatization Strategies and Synthetic Utility of 3,4 Dihydro 2h Pyran 5 Carboxamide
Formation of Substituted 3,4-Dihydro-2H-pyran-5-carboxamide Derivatives
The synthesis of substituted this compound derivatives has been an area of active research, though it remains a less explored field compared to other pyran-based structures. nih.gov A notable and efficient method for creating these compounds involves a diastereoselective approach starting from 4-oxoalkane-1,1,2,2-tetracarbonitriles, which are adducts of tetracyanoethylene (B109619) (TCNE) and ketones. nih.gov This reaction, conducted in an acidic medium with aldehydes, leads to the formation of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.govbeilstein-journals.org A key and unusual aspect of this transformation is the regiospecific quasi-hydrolysis of a cyano group. nih.gov
Modern synthetic routes to the broader class of 3,4-dihydro-2H-pyrans often rely on the reaction of ylidene derivatives of methylene-active compounds with β-oxo derivatives of acids or ketones. nih.gov Another approach involves the interaction of phenols with carbonyl compounds. nih.gov For the carboxamide-substituted variants, a specific method has been described for producing 3,4-dihydro-2H-pyran-4-carboxamides from non-pyran precursors. nih.govbeilstein-journals.org
The versatility of the 3,4-dihydro-2H-pyran scaffold allows for the introduction of various substituents, enabling the synthesis of a diverse library of derivatives. For instance, titanocene-catalyzed reductive domino reactions have been used to prepare 6-fluoro-3,4-dihydro-2H-pyrans from trifluoromethyl-substituted alkenes and epoxides, which can then be further derivatized. organic-chemistry.org Additionally, palladium-catalyzed reactions provide a pathway to oxygen-containing heterocycles that are suitable for further functionalization. organic-chemistry.org
A multi-component reaction strategy has also been developed for the synthesis of 3,4-dihydro-2H-pyrans, involving aromatic aldehydes, cyclic 1,3-dicarbonyls, arylamines, and dimethyl acetylenedicarboxylate. acs.org The outcome of this reaction, yielding either dihydropyridinones or dihydropyrans, is dependent on the structure of the cyclic 1,3-diketone. acs.org
| Starting Materials | Reaction Conditions | Product | Key Features |
| 4-oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes | Acidic media (e.g., HCl) | Functionalized 3,4-dihydro-2H-pyran-4-carboxamides | Diastereoselective, involves quasi-hydrolysis of a cyano group. nih.govbeilstein-journals.org |
| Trifluoromethyl-substituted alkenes, Epoxides | Titanocene catalyst | 6-Fluoro-3,4-dihydro-2H-pyrans | Reductive domino reaction, products can be further derivatized. organic-chemistry.org |
| Aromatic aldehydes, Cyclic 1,3-dicarbonyls, Arylamines, Dimethyl acetylenedicarboxylate | Four-component reaction | Substituted 3,4-dihydro-2H-pyrans | Selective formation depends on the cyclic 1,3-diketone structure. acs.org |
Functional Group Interconversions
The functional groups on the this compound core can be interconverted to create a variety of analogs. The carboxamide group itself can be hydrolyzed to the corresponding carboxylic acid, 3,4-dihydro-2H-pyran-5-carboxylic acid, under appropriate conditions. nih.govsigmaaldrich.com This carboxylic acid can then serve as a precursor for other functional groups.
The double bond within the dihydropyran ring is highly reactive and can undergo various transformations. For example, hydrochloric and hydrobromic acids can add across the double bond to form 2-halotetrahydropyrans. sigmaaldrich.com These halogenated intermediates are versatile and can be used to introduce other substituents at the 2-position. Reaction with silver cyanide yields 2-cyanotetrahydropyran, while reaction with Grignard reagents leads to 2-alkyltetrahydropyrans. sigmaaldrich.com
Furthermore, the reaction of 3,4-dihydro-2H-pyran with oxalyl chloride can lead to different products depending on the reaction conditions, including keto esters and a pyran-3-carboxylic acid. researchgate.net This highlights the potential for functional group manipulation at various positions of the pyran ring.
Use as a Protecting Group in Organic Synthesis
The 3,4-dihydro-2H-pyran (DHP) moiety is a well-established and widely used protecting group for alcohols in organic synthesis. sigmaaldrich.com The reaction of an alcohol with DHP under mild acid catalysis, such as with p-toluenesulfonic acid or boron trifluoride etherate, forms a tetrahydropyranyl (THP) ether. sigmaaldrich.com
These THP ethers exhibit stability towards a range of reagents, including:
Alkali conditions
Organolithium reagents
Grignard reagents
Lithium aluminum hydride
Acetic anhydride (B1165640)
Chromium trioxide oxidations sigmaaldrich.com
The THP protecting group is readily cleaved under dilute acidic conditions to regenerate the original alcohol, making it a valuable tool in multi-step syntheses. sigmaaldrich.com Beyond alcohols, DHP has also been employed to protect carboxyl groups, sulfhydryl groups, secondary amines, and amides. sigmaaldrich.com
Building Block in Complex Molecule Synthesis
The 3,4-dihydro-2H-pyran ring is a crucial structural fragment present in many natural products and biologically active compounds. nih.govnih.gov Consequently, this compound and its derivatives serve as important building blocks in the synthesis of more complex molecules.
For instance, the dihydropyran framework is a component of antiviral drugs like Zanamivir and Laninamivir, which are used to treat influenza. nih.gov It is also a key intermediate in the preparation of cyclic components of macrocyclic antibiotics and as a precursor in the synthesis of C-glycosides. nih.gov
A specific example is the synthesis of a potent adenosine (B11128) A2A and A3 receptor agonist, where (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde was a key intermediate. nih.gov This aldehyde was coupled with 2-hydrazino-NECA to produce the target agonist, demonstrating the utility of dihydropyran derivatives in constructing pharmacologically active molecules. nih.gov The synthesis of this chiral aldehyde involved an enzyme-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov
The versatility of the dihydropyran ring allows for its incorporation into a wide array of complex structures, making it a valuable synthon for synthetic chemists.
Synthesis of Fused and Bicyclic Heterocyclic Systems
The 3,4-dihydro-2H-pyran scaffold is a valuable precursor for the synthesis of fused and bicyclic heterocyclic systems. One approach involves intramolecular Heck reactions. For example, an efficient method for constructing a fused pyran ring utilizes an intramolecular Heck reaction followed by β-H elimination from an O-allylated ether. espublisher.com Similarly, a tetracyclic pyran ring can be synthesized via an intramolecular Heck reaction followed by C–H bond activation from an O-methallylated ether. espublisher.com
Another strategy for forming fused systems is the Knoevenagel condensation followed by an oxa-6π-electrocyclization. This has been applied to the synthesis of biologically relevant pyranocoumarins, pyranoquinolinones, and pyranonaphthoquinones. nih.gov
Analytical Methodologies for Research and Characterization of 3,4 Dihydro 2h Pyran 5 Carboxamide
Chromatographic Separations
Chromatographic techniques are fundamental for the separation, identification, and quantification of 3,4-dihydro-2H-pyran-5-carboxamide in various samples. The choice of method depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Developing a robust HPLC method is a critical step to ensure accurate and reproducible results. bohrium.com
A typical HPLC method for an amide-containing heterocyclic compound would likely employ a reversed-phase column, such as a C18 or C8, due to the moderate polarity of the analyte. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.goviosrjournals.org Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary for separating the analyte from impurities with a wide range of polarities. pharmtech.com
Key parameters that are optimized during method development include the mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation with good peak shape and resolution. Detection is commonly performed using a UV detector, typically at a wavelength where the analyte exhibits maximum absorbance. For amides, this is often in the range of 200-300 nm. nih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of a Heterocyclic Amide
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound based on methods for similar compounds.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex matrices such as biological fluids or environmental samples, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode for amide compounds. The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and specific product ions are monitored in the third mass analyzer (Q3). nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and significantly reduces background noise. iosrjournals.org
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
This table outlines potential starting parameters for an LC-MS/MS method, which would require empirical optimization for the specific analyte.
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. The amide functional group can lead to peak tailing and poor chromatographic performance on standard non-polar GC columns. researchgate.net
To overcome these limitations, derivatization is often employed to convert the polar amide into a more volatile and thermally stable derivative. nih.govjfda-online.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy to replace the active hydrogen on the amide with a trimethylsilyl (B98337) (TMS) group. researchgate.net This derivatization step reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. researchgate.net
The derivatized compound can then be analyzed on a standard GC column, such as a 5% phenyl-methylpolysiloxane, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net
Spectrophotometric Techniques (e.g., UV-Vis)
UV-Visible (UV-Vis) spectrophotometry is a simple and cost-effective technique that can be used for the quantitative analysis of this compound, provided it has a suitable chromophore. The unsaturated pyran ring and the carboxamide group constitute a chromophore that absorbs light in the UV region.
A UV-Vis spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λmax). researchgate.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. While less selective than chromatographic methods, UV-Vis spectrophotometry can be a valuable tool for rapid analysis of relatively pure samples or for monitoring reaction progress. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can also be used to predict and interpret the UV-Vis spectrum. nih.gov
Method Validation in Academic Research Contexts
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. unr.edu.ar In academic research, this ensures the reliability and reproducibility of the obtained results. pharmtech.com
Precision and Accuracy Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. unr.edu.ar It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). pharmtech.com Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed by recovery studies in a spiked matrix. nih.gov
For an HPLC or LC-MS/MS method, precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). nih.govnih.gov Accuracy is determined by analyzing samples with known concentrations of the analyte and comparing the measured concentrations to the true values. researchgate.netnih.gov
Table 3: Representative Precision and Accuracy Data for a Validated LC-MS/MS Method for a Heterocyclic Amide
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Accuracy (%) |
| Low | 10 | ≤ 5% | ≤ 8% | 95-105% |
| Medium | 100 | ≤ 5% | ≤ 8% | 95-105% |
| High | 500 | ≤ 5% | ≤ 8% | 95-105% |
This table provides typical acceptance criteria for precision and accuracy in a bioanalytical method validation, which would be applicable to the analysis of this compound.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
There is no specific published data detailing the Limit of Detection (LOD) or Limit of Quantitation (LOQ) for analytical methods developed for this compound. These values are fundamental for determining the sensitivity of an analytical procedure and are determined experimentally for each specific method and instrument. juniperpublishers.comsepscience.com The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com The determination of these limits is a critical component of method validation in regulated environments. researchgate.net
Selectivity and Specificity
No dedicated studies on the selectivity and specificity of analytical methods for this compound have been found. Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or matrix components. Specificity is the ultimate measure of selectivity, demonstrating that the method is suitable for the analysis of the intended substance without interference. nih.gov For a compound like this compound, this would involve demonstrating that the analytical signal is attributable only to this compound and not to starting materials, by-products of its synthesis, or other related substances.
Robustness and Ruggedness
Detailed information regarding the robustness and ruggedness of any analytical method for this compound is not available in the reviewed literature. Robustness testing involves deliberately varying method parameters—such as the pH of the mobile phase, column temperature, or flow rate in liquid chromatography—to assess the method's capacity to remain unaffected by small but deliberate variations. medwinpublishers.com Ruggedness is an evaluation of the reproducibility of the test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. medwinpublishers.com These validation parameters are essential for ensuring that an analytical method is reliable for routine use.
Emerging Research Directions and Future Perspectives
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes to 3,4-dihydro-2H-pyran-5-carboxamide and its derivatives is a key area of ongoing research. Traditional methods are being refined and new strategies are being explored to improve yields, reduce reaction times, and control stereochemistry.
One notable advancement is the iron-catalyzed functionalization of amides, which allows for site-selective C(sp2)–H bond functionalization. u-tokyo.ac.jp This method has been successfully applied to the synthesis of this compound, achieving a 61% yield in a reaction performed at 70 °C for 6 hours. u-tokyo.ac.jp The key to this approach is the use of a directing group on the amide substrate and an external ligand to stabilize the organoiron intermediate. u-tokyo.ac.jp
Another promising approach involves the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes in an acidic medium. nih.govsemanticscholar.org This method is significant for its exceptional diastereoselectivity and the unusual quasi-hydrolysis of a cyano group. nih.govsemanticscholar.org The ability to vary substituents at multiple positions on the pyran ring opens up possibilities for creating a diverse library of these compounds. nih.govsemanticscholar.org
Furthermore, researchers are exploring one-pot multicomponent reactions to construct the dihydropyran ring system efficiently. These methods often combine readily available starting materials to generate complex molecular architectures in a single synthetic operation, which is a significant step towards process intensification. researchgate.net
The table below summarizes some of the novel synthetic approaches being investigated.
| Synthetic Approach | Key Features | Reported Yield | Reference |
| Iron-Catalyzed C(sp2)–H Functionalization | Site-selective, uses a directing group | 61% | u-tokyo.ac.jp |
| Diastereoselective Aldehyde Condensation | High diastereoselectivity, unusual cyano-group hydrolysis | 57-69% | nih.govsemanticscholar.org |
| One-Pot Multicomponent Reactions | Process intensification, use of simple starting materials | Not specified | researchgate.net |
Exploration of Unique Reactivity Profiles
The 3,4-dihydro-2H-pyran ring system, with its embedded enol ether and carboxamide functionalities, presents a rich landscape for exploring unique chemical reactions. Understanding the reactivity of this compound is crucial for its application as a building block in the synthesis of more complex molecules.
The presence of the double bond within the pyran ring makes it susceptible to various addition reactions. For instance, the hetero-Diels-Alder reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins, such as dihydropyrans, provides a powerful tool for constructing complex heterocyclic systems with high stereocontrol. organic-chemistry.org
Moreover, the carboxamide group can be subjected to a variety of transformations. Iron-catalyzed amination of C–H bonds in aromatic amides has been developed, which could potentially be applied to further functionalize the pyran ring or molecules derived from it. u-tokyo.ac.jp The reactivity of the organoiron intermediates formed in these reactions can be tuned by adjusting the base and additives, allowing for selective transformations. u-tokyo.ac.jp
The unique reactivity also extends to ring-transformation reactions. For example, certain dihydropyran derivatives have been shown to undergo rearrangements and ring contractions under specific conditions, leading to the formation of other heterocyclic systems like tetrahydrofurans. researchgate.net This highlights the potential of using this compound as a scaffold to access a variety of molecular frameworks.
Advanced Computational Predictions and Materials Design
Computational chemistry is playing an increasingly important role in understanding the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are being employed to predict and rationalize experimental observations. semanticscholar.orgmdpi.com
Computational studies can provide insights into the electronic structure, conformational preferences, and reaction mechanisms of dihydropyran derivatives. mdpi.com For instance, DFT calculations have been used to study the thermal decomposition of dihydropyrans, revealing that the decomposition often proceeds through a concerted mechanism involving a cyclic transition state. mdpi.com Such studies can help in predicting the stability and reactivity of new derivatives.
In the context of materials design, computational methods can be used to screen virtual libraries of this compound derivatives for desired properties. This is particularly relevant in drug discovery, where computational docking can predict the binding affinity of these compounds to biological targets. semanticscholar.org The generation of large chemical spaces of readily accessible screening compounds, which can include dihydropyran scaffolds, relies on robust computational algorithms. scienceopen.com
X-ray crystallography provides crucial experimental data for validating computational models. The crystal structure of a diastereomer of a functionalized 3,4-dihydro-2H-pyran-4-carboxamide has been determined, confirming the trans configuration of substituents at the C2 and C4 positions. semanticscholar.orgresearchgate.net This structural information is invaluable for understanding the stereochemical outcomes of reactions and for designing new molecules with specific three-dimensional arrangements. semanticscholar.orgresearchgate.net
Integration of Flow Chemistry and Continuous Processing in Synthesis
The principles of flow chemistry and continuous processing are beginning to be applied to the synthesis of heterocyclic compounds, including dihydropyrans. These technologies offer several advantages over traditional batch processing, such as improved safety, better heat and mass transfer, and the potential for automation and scalability.
While specific examples of the continuous synthesis of this compound are not yet widely reported, the broader trend in organic synthesis suggests that this is a promising future direction. The development of robust and high-yielding synthetic methods, such as those discussed in section 8.1, is a prerequisite for their adaptation to flow chemistry systems.
The continuous production of intermediates and final products can lead to more efficient and cost-effective manufacturing processes. For instance, the elimination of manual workup and purification steps through in-line separation techniques can significantly streamline the synthesis. The preparation of 3,4-dihydro-2H-pyran derivatives has been described in a process that involves drawing off the gaseous product from the top of a reactor, which could be adapted for continuous operation. google.com
Application of Green Chemistry Principles in Synthetic Strategies
The development of environmentally benign synthetic methods is a central theme in modern chemistry. Researchers are actively seeking to apply the principles of green chemistry to the synthesis of this compound and its derivatives.
A key aspect of green chemistry is the use of non-toxic and renewable starting materials, as well as the reduction of waste. One-pot multicomponent reactions, which minimize the number of synthetic steps and purification stages, are inherently greener than linear syntheses. rsc.org
The use of environmentally friendly solvents, such as water, and the development of reusable catalysts are also important areas of focus. For example, an efficient and environmentally friendly procedure for the synthesis of tetrahydrobenzo[b]pyran derivatives has been developed using a magnetic nanocatalyst in water. rsc.org This catalyst can be easily recovered using a magnetic field and reused for multiple reaction cycles without a significant loss of activity. rsc.org Similarly, a zinc-linked amino acid complex has been used as a green catalyst for the synthesis of indol-3-yl-4H-pyran derivatives, and its reusability has been demonstrated over several cycles. ajol.info
The table below highlights some green chemistry approaches relevant to dihydropyran synthesis.
| Green Chemistry Approach | Example | Key Advantage | Reference |
| Use of Water as Solvent | Synthesis of tetrahydrobenzo[b]pyrans | Environmentally benign, catalyst is reusable | rsc.org |
| Reusable Catalysts | Magnetic nanocatalyst (Fe3O4@SiO2–imid–PMAn) | Easy separation and reuse | rsc.org |
| Zinc-linked amino acid complex | Reusable for multiple cycles | ajol.info | |
| Multicomponent Reactions | One-pot synthesis of dihydropyrano[c]chromenes | High atom economy, reduced waste | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
